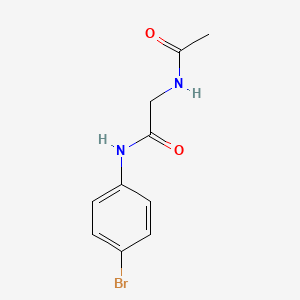

N-(4-bromophenyl)-2-acetamidoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-bromophenyl)-2-acetamidoacetamide, also known as Bromoacetyl-4-bromophenylamide or BAPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. BAPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 324.09 g/mol.

Mechanism of Action

BAPA reacts with the amino groups of proteins and peptides to form stable amide bonds. The reaction takes place through nucleophilic substitution of the chlorine atom in 4-bromobenzoyl chloride by the amino group of the protein or peptide. The resulting product is a covalent bond between BAPA and the protein or peptide.

Biochemical and Physiological Effects:

BAPA has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of proteases such as trypsin and chymotrypsin by modifying the active site of the enzyme. BAPA has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, BAPA has been reported to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

BAPA has several advantages as a reagent for biochemical studies. It is a stable and readily available compound that can be easily synthesized in the laboratory. BAPA is also highly reactive towards amino groups, making it a useful reagent for the modification of proteins and peptides. However, BAPA has some limitations as well. It can react with multiple amino groups on a protein or peptide, leading to the formation of multiple products. This can complicate the analysis of the modified protein or peptide.

Future Directions

There are several future directions for the study of BAPA. One potential direction is the development of new methods for the modification of proteins and peptides using BAPA. Another direction is the study of the physiological effects of BAPA and its potential applications in medicine. Additionally, the synthesis of new derivatives of BAPA with improved reactivity and selectivity towards specific amino groups can be explored.

Synthesis Methods

The synthesis of BAPA involves the reaction between 4-bromobenzoyl chloride and acetamidoacetic acid in the presence of a base catalyst such as triethylamine. The reaction takes place at room temperature and yields BAPA as a white crystalline solid. The purity and yield of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

BAPA has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of BAPA is in the field of biochemistry, where it is used as a reagent for the modification of proteins and peptides. BAPA reacts with the amino groups of proteins and peptides to form stable amide bonds. This reaction can be used to label proteins and peptides for various biochemical studies.

properties

IUPAC Name |

2-acetamido-N-(4-bromophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c1-7(14)12-6-10(15)13-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJCKNBNYPUAIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-2-acetamidoacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7513263.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7513357.png)